molecular formula C4H8O5S B8776907 2-((Methylsulfonyl)oxy)propanoic acid

2-((Methylsulfonyl)oxy)propanoic acid

Cat. No.: B8776907
M. Wt: 168.17 g/mol
InChI Key: LFMBKSRGQHUJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Methylsulfonyl)oxy)propanoic acid is a substituted propanoic acid derivative featuring a methylsulfonyl (mesyl) group attached via an oxygen atom at the second carbon of the propanoic acid backbone. The methylsulfonyl group is a strong electron-withdrawing substituent, which likely enhances the compound’s acidity compared to alkyl- or aryl-oxy analogs. These analogs are frequently utilized in agrochemicals (e.g., herbicides) and pharmaceuticals, suggesting possible roles in similar domains for this compound .

Properties

Molecular Formula

C4H8O5S

Molecular Weight

168.17 g/mol

IUPAC Name

2-methylsulfonyloxypropanoic acid

InChI

InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)

InChI Key

LFMBKSRGQHUJKP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Phenoxypropanoic Acids

Phenoxypropanoic acids are a prominent class of herbicides. Key examples include:

  • 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP): Used as a selective herbicide, this compound has a chlorine atom and methyl group on the phenoxy ring, contributing to its herbicidal activity. It exhibits moderate toxicity (Health Hazard Rating: 3) and requires careful handling .
  • Haloxyfop and Quizalofop: These herbicides feature trifluoromethylpyridinyl or quinoxalinyl substituents, enhancing their lipophilicity and efficacy against grasses. Their molecular weights range from 299.7 to 361.7 g/mol, with CAS numbers such as 69806-50-4 (quizalofop) .

Chromenyl-Oxy Propanoic Acids

Compounds like 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (CAS: 35679-94-8) and 2-({6-oxo-6H-benzo[c]chromen-3-yl}oxy)propanoic acid (CAS: 84229-45-8) are structurally complex, with chromenone backbones linked to propanoic acid. Their molecular weights range from 258.28 to 358.78 g/mol, and their purity is typically ≥95% .

Key Differences : The methylsulfonyl group in the target compound lacks the fused aromatic system of chromenyl derivatives, likely reducing UV absorption and altering metabolic stability.

Other Substituents: Methylthio and Tetrahydrofuran-Oxy Derivatives

  • 2-(2-(Methylthio)ethoxy)propanoic acid: This compound (prepared per WO 2007/064316) has a sulfur-containing substituent, which may confer distinct reactivity compared to oxygen-based analogs.
  • 2-((Tetrahydrofuran-3-yl)oxy)propanoic acid: The tetrahydrofuran ring introduces steric bulk and ether-like polarity, which could influence solubility and pharmacokinetics .

Research Findings and Analytical Methods

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for verifying substituent effects on propanoic acid derivatives .

Data Tables

Table 1: Comparison of Propanoic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Primary Use Key Hazards Reference
2-((Methylsulfonyl)oxy)propanoic acid Methylsulfonyl-oxy C4H8O5S 168.17 (calc.) Not available Hypothetical Unknown
2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP) 4-Chloro-2-methylphenoxy C10H11ClO3 214.65 93-65-2 Herbicide H302, H315
Quizalofop Quinoxalinyl-oxy C17H13ClN2O4 344.75 76578-12-6 Herbicide
2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Chromenyl-oxy C23H30O5 386.48 35679-94-8 Pharmaceutical research
2-(2-(Methylthio)ethoxy)propanoic acid Methylthio-ethoxy C6H12O3S 164.22 Not provided Synthetic intermediate

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